Phosphonic acid, (1-phenylethenyl)-, dimethyl ester
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Overview
Description
Phosphonic acid, (1-phenylethenyl)-, dimethyl ester is an organophosphorus compound with the molecular formula C10H13O3P. It is known for its unique chemical structure, which includes a phosphonic acid group attached to a phenylethenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-phenylethenyl)-, dimethyl ester typically involves the reaction of dimethyl phosphite with styrene under specific conditions. One common method is the Michaelis-Arbuzov reaction, where dimethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-phenylethenyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylethenyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
Phosphonic acid, (1-phenylethenyl)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which phosphonic acid, (1-phenylethenyl)-, dimethyl ester exerts its effects involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions and enzymes, influencing their activity. This interaction can modulate various biochemical pathways, making it useful in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (1-phenylethenyl)-, diphenyl ester
- Phosphonic acid, (1-phenylethenyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (1-phenylethenyl)-, dimethyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may offer different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Properties
IUPAC Name |
1-dimethoxyphosphorylethenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O3P/c1-9(14(11,12-2)13-3)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWJIZRGTNNSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(=C)C1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O3P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448830 |
Source
|
Record name | Phosphonic acid, (1-phenylethenyl)-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4844-39-7 |
Source
|
Record name | Phosphonic acid, (1-phenylethenyl)-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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